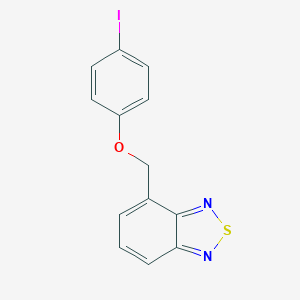![molecular formula C17H15N5O3S B299531 2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-5-nitropyridine](/img/structure/B299531.png)
2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-5-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-5-nitropyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-5-nitropyridine is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes or signaling pathways that are involved in the development of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-5-nitropyridine are not well characterized. However, studies have shown that this compound exhibits anticancer, anti-inflammatory, and antioxidant activities.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-5-nitropyridine in lab experiments is its versatility. This compound can be used in various fields such as medicinal chemistry, material science, and analytical chemistry. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its widespread use.
Orientations Futures
There are several future directions for the study of 2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-5-nitropyridine. One of the future directions is to explore its potential as a drug candidate for the treatment of various diseases. Another future direction is to investigate its potential as a precursor for the synthesis of various materials. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Méthodes De Synthèse
The synthesis method of 2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-5-nitropyridine involves the reaction of 4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with 5-nitropyridine-2-sulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound, which can be purified using column chromatography.
Applications De Recherche Scientifique
2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-5-nitropyridine has been studied for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been explored as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and inflammation. In material science, this compound has been used as a precursor for the synthesis of various materials such as metal-organic frameworks and porous carbon materials. In analytical chemistry, this compound has been used as a fluorescent probe for the detection of various analytes.
Propriétés
Formule moléculaire |
C17H15N5O3S |
|---|---|
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
2-[[5-(4-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-5-nitropyridine |
InChI |
InChI=1S/C17H15N5O3S/c1-3-10-21-16(12-4-7-14(25-2)8-5-12)19-20-17(21)26-15-9-6-13(11-18-15)22(23)24/h3-9,11H,1,10H2,2H3 |
Clé InChI |
CPYXISGHPWLNJY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2CC=C)SC3=NC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
COC1=CC=C(C=C1)C2=NN=C(N2CC=C)SC3=NC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]thio}-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide](/img/structure/B299449.png)

![N-(2,6-dimethylphenyl)-2-[2-(2-ethylanilino)-2-oxoethoxy]benzamide](/img/structure/B299453.png)
![2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B299454.png)


![N-[4-(acetylamino)phenyl]-2-[2,6-dimethyl-4-(methylsulfanyl)phenoxy]acetamide](/img/structure/B299459.png)

![N-(tert-butyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B299463.png)

![2-[(2-pyridinylsulfanyl)methyl]-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B299466.png)
![N-(1-benzyl-2-oxo-2-{[2-(phenylsulfanyl)ethyl]amino}ethyl)benzamide](/img/structure/B299467.png)

![1-[5-(1-Adamantyl)-2-furoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B299471.png)